molecular formula C14H14ClF2NO3 B4877092 8-(2-chloro-4,5-difluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(2-chloro-4,5-difluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B4877092
M. Wt: 317.71 g/mol
InChI Key: LROGYIQIURYPTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azaspirodecanedione derivatives often involves intricate organic synthesis strategies, including regioselective acylation and cyclization reactions. For example, Koszytkowska-Stawińska et al. (2004) explored the effect of base and acyl chloride on the regioselectivity of acylation, highlighting the nuanced approach needed to synthesize such molecules (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004). Additionally, Ogurtsov and Rakitin (2020) developed a convenient synthesis route for 8-oxa-2-azaspiro[4.5]decane, underscoring the potential for creating biologically active compounds (Ogurtsov & Rakitin, 2020).

Molecular Structure Analysis

The molecular structure of azaspirodecanedione derivatives, including 8-(2-chloro-4,5-difluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane, is characterized by X-ray diffraction studies. Manjunath et al. (2011) investigated the crystal and molecular structure of a related compound, providing insights into its triclinic crystal class and the presence of inter- and intramolecular hydrogen bonds (Manjunath et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of azaspirodecanedione derivatives can be influenced by their unique structural features. For instance, Li et al. (2020) demonstrated a copper-catalyzed difluoroalkylation/dearomatization process for synthesizing difluoroalkylated 2-azaspiro[4.5]decanes, highlighting the compound's versatile chemical behavior (Li et al., 2020).

Physical Properties Analysis

The physical properties of azaspirodecanedione derivatives are crucial for their potential applications. Kagawa et al. (1994) studied the material purification, single crystal growth, characterization, and optical properties of a related compound, demonstrating its suitability for nonlinear optical devices (Kagawa et al., 1994).

properties

IUPAC Name

(2-chloro-4,5-difluorophenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF2NO3/c15-10-8-12(17)11(16)7-9(10)13(19)18-3-1-14(2-4-18)20-5-6-21-14/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROGYIQIURYPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=CC(=C(C=C3Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(2-chloro-4,5-difluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane
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8-(2-chloro-4,5-difluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane
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8-(2-chloro-4,5-difluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane
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8-(2-chloro-4,5-difluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane
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8-(2-chloro-4,5-difluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane
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8-(2-chloro-4,5-difluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane

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